

4-Fluoroindoline-2,3-dione: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Fluoroindoline-2,3-dione

Cat. No.: B1316342

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CAS Number: 346-34-9

Synonyms: 4-Fluoroisatin

This technical guide provides an in-depth overview of **4-Fluoroindoline-2,3-dione**, a fluorinated derivative of isatin, for researchers, scientists, and professionals in drug development. The document covers its chemical properties, synthesis, potential suppliers, and its emerging role in biomedical research, particularly as an anticancer agent and enzyme inhibitor.

Chemical and Physical Properties

4-Fluoroindoline-2,3-dione is a heterocyclic organic compound that belongs to the isatin family. The incorporation of a fluorine atom can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is of great interest in drug design.^[1]

Property	Value	Reference
CAS Number	346-34-9	[2][3][4][5][6]
Molecular Formula	C ₈ H ₄ FNO ₂	[2][4]
Molecular Weight	165.12 g/mol	[2][4]
Appearance	Solid (Typically yellow to orange crystals)	
Purity	Typically ≥97%	[2]

Suppliers

4-Fluoroindoline-2,3-dione is available from various chemical suppliers catering to the research and development sector. The purity and available quantities may vary by supplier.

Supplier	Website	Notes
Sigma-Aldrich (Merck)	--INVALID-LINK--	Offers a range of research-grade chemicals.
Santa Cruz Biotechnology	--INVALID-LINK--	Provides biochemicals for research.[4]
Moldb	--INVALID-LINK--	Sells heterocyclic building blocks.[2]
Conier Chem & Pharma Ltd.	--INVALID-LINK--	Trader of various chemical products.[7]
Ningbo Inno Pharmchem Co.	--INVALID-LINK--	Manufacturer and supplier of fine chemicals.[8]
ChemicalBook	--INVALID-LINK--	Provides chemical information and suppliers.[9][10]

Synthesis of 4-Fluoroindoline-2,3-dione

The most common and established method for synthesizing isatin and its derivatives is the Sandmeyer isatin synthesis.^{[3][4][5]} This two-step procedure starts with the corresponding aniline, in this case, 4-fluoroaniline.

Experimental Protocol: Sandmeyer Isatin Synthesis

This protocol is a generalized procedure based on the classical Sandmeyer method adapted for 4-fluoroaniline.^{[3][6][10]}

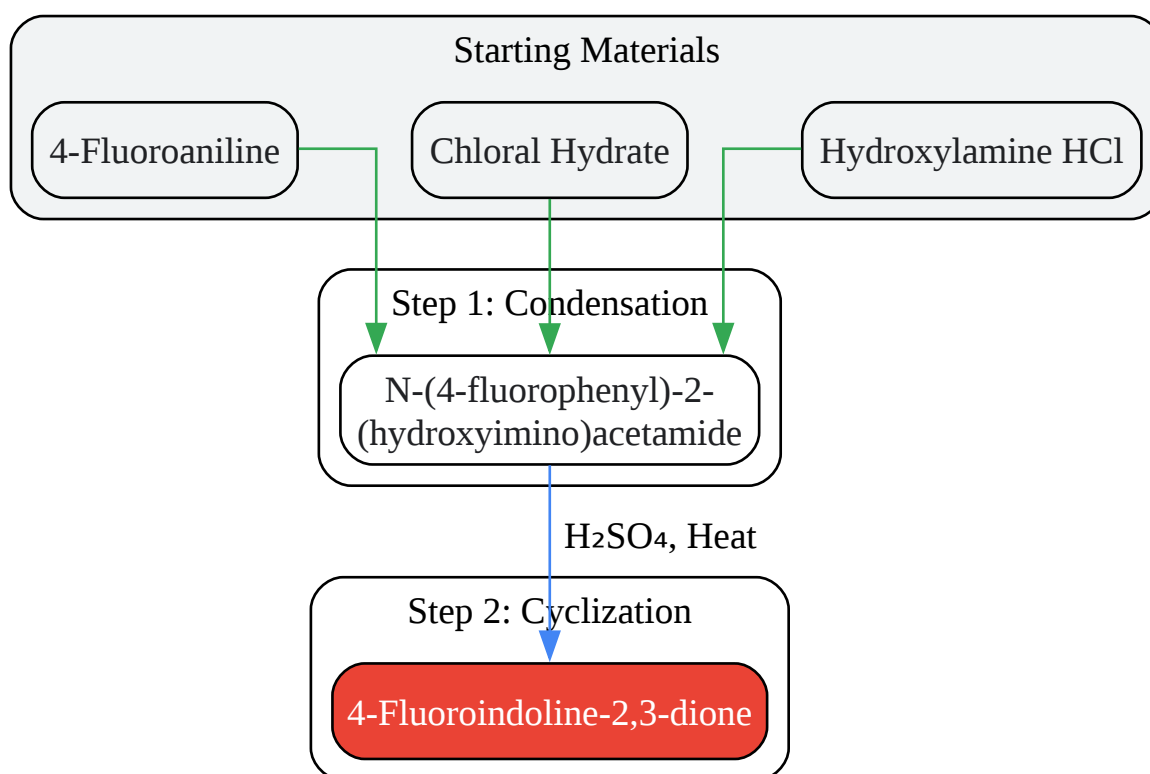
Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide

- In a suitable reaction vessel, dissolve chloral hydrate and sodium sulfate in water with vigorous stirring.
- In a separate flask, prepare a solution of 4-fluoroaniline in water and add concentrated hydrochloric acid, followed by hydroxylamine hydrochloride.
- Add the 4-fluoroaniline solution to the chloral hydrate solution.
- Heat the reaction mixture to boiling for a few minutes until the reaction is complete, which is indicated by the formation of a crystalline product.
- Cool the mixture and filter the precipitate, which is the intermediate N-(4-fluorophenyl)-2-(hydroxyimino)acetamide.
- Wash the product with cold water and dry.

Step 2: Cyclization to **4-Fluoroindoline-2,3-dione**

- Add the dried N-(4-fluorophenyl)-2-(hydroxyimino)acetamide intermediate gradually to pre-warmed concentrated sulfuric acid (approximately 60-80°C).
- Control the temperature during addition to prevent excessive foaming.
- After the addition is complete, heat the mixture for a short period (e.g., 10 minutes) to ensure complete cyclization.^[11]
- Cool the reaction mixture to room temperature and pour it onto crushed ice.

- The product, **4-Fluoroindoline-2,3-dione**, will precipitate.
- Filter the precipitate, wash thoroughly with cold water to remove residual acid, and dry.
- The crude product can be further purified by recrystallization.



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Sandmeyer synthesis workflow for **4-Fluoroindoline-2,3-dione**.

Biological Activity and Applications

Isatin and its derivatives are recognized for a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[12][13] The incorporation of fluorine is a common strategy in medicinal chemistry to enhance a drug's metabolic stability and binding affinity.[1]

Anticancer Activity

Fluorinated isatins have demonstrated significant potential as anticancer agents. Studies on related fluorinated isatins show that their mechanism of action is associated with the induction of apoptosis. This programmed cell death is triggered by the compound's ability to dissipate the mitochondrial membrane potential.

A study on a series of fluorinated isatins revealed potent cytotoxic activity against the human duodenal adenocarcinoma cell line (HuTu 80). The following data is for compounds structurally related to **4-Fluoroindoline-2,3-dione**, demonstrating the potential of this class of molecules.

Compound ID (in study)	Description	IC ₅₀ (μM) against HuTu 80 cells
3a	5-Fluoro-1-methylisatin	35.5 ± 2.6
3b	5-Fluoro-1-allylisatin	31.7 ± 2.5
3d	5-Fluoro-1-(prop-2-yn-1-yl)isatin	40.2 ± 3.1

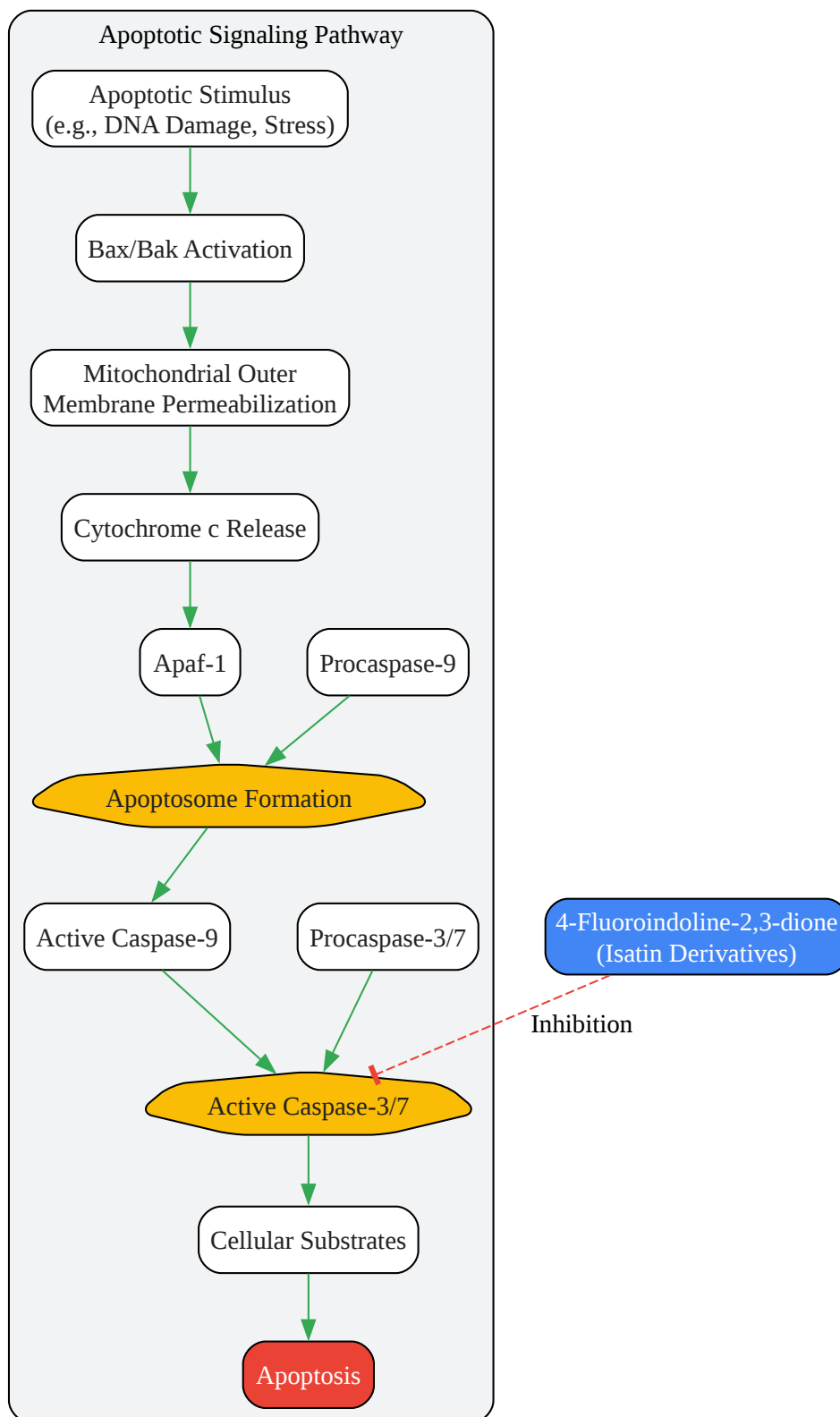
Data from a study on related fluorinated isatin derivatives, which highlights the anticancer potential of this structural class. It is important to note that this data is not for the 4-fluoro isomer specifically.

Caspase Inhibition

A key mechanism for apoptosis induction is the activation of caspases, a family of cysteine proteases. Isatin derivatives have been identified as potent inhibitors of effector caspases, particularly caspase-3 and caspase-7, which are crucial for executing the apoptotic program.^[2]^[4] This makes them valuable targets for both therapeutic intervention and for developing diagnostic tools to image apoptosis in vivo.

Derivatives of a lead compound, (S)-(+)-5-[1-(2-methoxymethylpyrrolidiny)sulfonyl]isatin, have shown high inhibition potencies with IC₅₀ values as low as 30 nM for caspase-3 and 37 nM for

caspase-7.[2] This suggests that **4-Fluoroindoline-2,3-dione** could serve as a valuable scaffold for developing novel and potent caspase inhibitors.



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Inhibition of effector caspases by isatin derivatives in apoptosis.

Experimental Protocols for Biological Assays

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and cytotoxicity.

- **Cell Seeding:** Plate cancer cells (e.g., HuTu 80) in 96-well plates at a density of approximately 1×10^4 cells per well. Incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **4-Fluoroindoline-2,3-dione** in the appropriate cell culture medium. Treat the cells with these various concentrations and incubate for a specified period (e.g., 24-72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm).
- **Analysis:** Calculate the percentage of cell viability compared to untreated control cells. Determine the IC_{50} value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Caspase-3/7 Inhibition Assay (Fluorogenic Assay)

This assay measures the ability of a compound to inhibit the activity of purified caspase-3 or caspase-7 enzymes.

- **Reagent Preparation:** Prepare an assay buffer and a solution of a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7).

- **Enzyme and Inhibitor Incubation:** In a 96-well plate, add the purified active caspase-3 or caspase-7 enzyme to wells containing various concentrations of **4-Fluoroindoline-2,3-dione**. Allow a pre-incubation period for the inhibitor to bind to the enzyme.
- **Reaction Initiation:** Add the fluorogenic substrate to all wells to start the enzymatic reaction.
- **Kinetic Measurement:** Measure the increase in fluorescence over time using a fluorescence plate reader. The enzyme cleaves the substrate, releasing a fluorescent molecule (e.g., AMC - 7-amino-4-methylcoumarin).
- **Data Analysis:** Determine the rate of reaction for each inhibitor concentration. Plot the reaction rates against the inhibitor concentrations to calculate the IC₅₀ value, representing the concentration at which the compound inhibits 50% of the enzyme's activity.

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